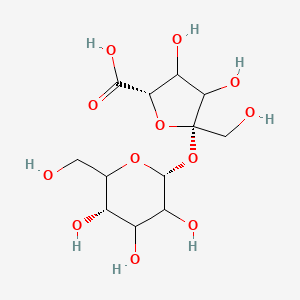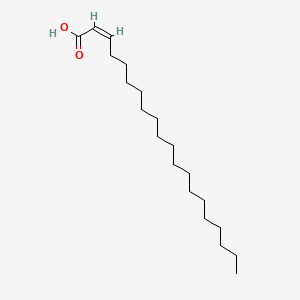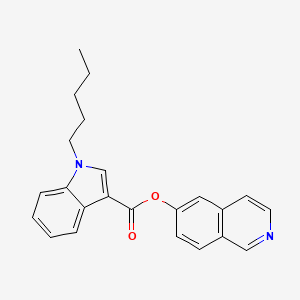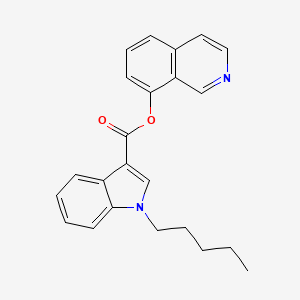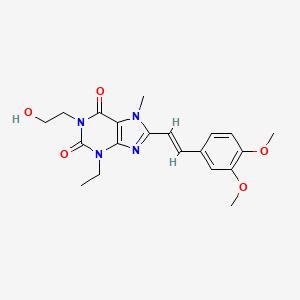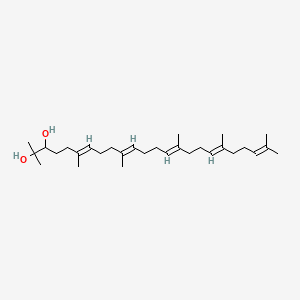
Squalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Squalene-2,3-diol is an organic compound with the chemical formula C30H52O2 . It is a white crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate . This compound is a natural product found in biological sources like olive oil, yeast, and shark liver oil . It is known for its antioxidant, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Squalene-2,3-diol is a natural product that plays a crucial role in the biosynthesis of triterpenoids . It is a precursor in the biosynthesis of dammarane-type triterpenoids . The primary target of this compound is the enzyme squalene epoxidase (SQLE), which converts squalene to 2,3-oxidosqualene .
Mode of Action
this compound interacts with its target, SQLE, by serving as a substrate for the enzyme. SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of various triterpenoids . This interaction results in the production of 2,3-oxidosqualene, which is further processed by other enzymes to produce various triterpenoids .
Biochemical Pathways
The action of this compound primarily affects the biosynthesis pathways of triterpenoids. Squalene is converted into 2,3-oxidosqualene via the action of SQLE . This 2,3-oxidosqualene is then converted into various cyclic triterpenes by oxidosqualene cyclases (OSCs), marking the first diversification stage of the triterpene biosynthetic pathway .
Pharmacokinetics
A study on the pharmacokinetics of squalene-containing adjuvants in vaccines suggests that a single dose of squalene-containing emulsion will be removed from human deltoid muscle within six days following intramuscular injection .
Result of Action
The action of this compound results in the production of various triterpenoids, which are metabolites with diverse biological activities. These triterpenoids play important roles in various physiological processes in plants, such as the development of roots and shoots, vascular differentiation, and more .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, oxygen limitation has been shown to increase squalene accumulation in certain organisms . This suggests that the action, efficacy, and stability of this compound can be influenced by the oxygen levels in the environment.
Biochemical Analysis
Biochemical Properties
Squalene-2,3-diol plays a crucial role in biochemical reactions. It is synthesized from two units of farnesyl diphosphate by squalene synthase . The compound is then converted into 2,3-oxidosqualene, a precursor of animal and plant sterols . The enzymes involved in these reactions include squalene synthase and squalene epoxidase .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the biosynthesis of sterols affects the fluidity of the membrane, respiration, photosynthesis, and growth regulation and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene .
Metabolic Pathways
This compound is involved in the metabolic pathways of the sterol biosynthetic pathway . It interacts with enzymes such as squalene synthase and squalene epoxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Squalene-2,3-diol can be synthesized through various routes. One common method involves the reaction of triacosahexaenone with sodium dihydride to yield the corresponding diol product . The specific reaction conditions and process can be optimized based on experimental requirements .
Industrial Production Methods: Industrial production of this compound often involves microbial platforms. Engineered microbial strains such as Saccharomyces cerevisiae and Yarrowia lipolytica have been developed to overproduce squalene, which can then be converted to this compound . Metabolic engineering strategies, including gene manipulations and enzyme modifications, are employed to enhance productivity and yield .
Chemical Reactions Analysis
Types of Reactions: Squalene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield squalene-2,3-dione, while reduction can produce squalane .
Scientific Research Applications
Squalene-2,3-diol has a wide range of applications in various fields:
Comparison with Similar Compounds
Squalene: A precursor to squalene-2,3-diol, known for its role in cholesterol biosynthesis.
Squalane: A hydrogenated form of squalene, used in cosmetics for its moisturizing properties.
2,3-Oxidosqualene: An intermediate in the biosynthesis of triterpenoids.
Uniqueness: this compound is unique due to its dual hydroxyl groups at the 2 and 3 positions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPNWQFOKYUABH-BANQPHDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(C(C)(C)O)O)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Squalene-2,3-diol in natural product synthesis?
A1: this compound serves as a key intermediate in the synthesis of Squalene-2,3-epoxide, a compound isolated from the marine green algae Caulerpa prolifera []. This epoxide exhibits biological activity and is found in low concentrations in the algae (0.005% of fresh weight) []. The development of efficient synthetic routes to these compounds is crucial for further investigation of their biological properties and potential applications.
Q2: What innovative synthetic approach is described for producing (S)-(-)-Squalene-2,3-epoxide?
A2: The research highlights a direct asymmetric synthesis of (S)-(-)-Squalene-2,3-epoxide using Squalenedioic acid as a starting material []. This method utilizes a novel asymmetric epoxidation technique for allylic alcohols developed by Katsuki and Sharpless []. This approach offers a more efficient and stereoselective alternative to previously reported methods, potentially enabling greater access to this important natural product derivative.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
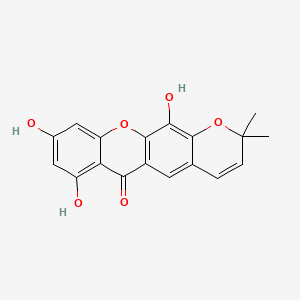
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester](/img/structure/B568722.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)
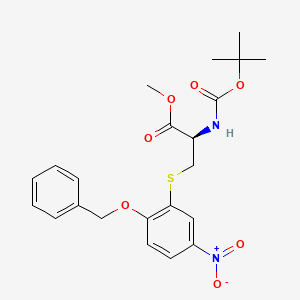
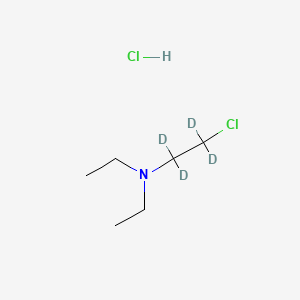
![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)
